![molecular formula C18H24N2S B14191119 2-(Benzylsulfanyl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]propan-1-amine CAS No. 918544-99-7](/img/structure/B14191119.png)
2-(Benzylsulfanyl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylsulfanyl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]propan-1-amine is a complex organic compound characterized by the presence of a benzylsulfanyl group, a pyridinyl group, and a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]propan-1-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzylsulfanyl Intermediate: This step involves the reaction of benzyl chloride with sodium sulfide to form benzylsulfanyl.
Alkylation: The benzylsulfanyl intermediate is then alkylated with N-methyl-N-[2-(pyridin-2-yl)ethyl]amine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinyl group can be reduced to form piperidine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted amines and amides.
Scientific Research Applications
2-(Benzylsulfanyl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]propan-1-amine involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The pyridinyl group can bind to metal ions, affecting enzymatic activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)ethylamine: Lacks the benzylsulfanyl group, resulting in different chemical properties and reactivity.
N-Methyl-N-[2-(pyridin-2-yl)ethyl]amine: Similar backbone but lacks the benzylsulfanyl group.
Benzylamine: Contains the benzyl group but lacks the pyridinyl and propan-1-amine components.
Uniqueness
2-(Benzylsulfanyl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]propan-1-amine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the benzylsulfanyl and pyridinyl groups allows for diverse interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
918544-99-7 |
|---|---|
Molecular Formula |
C18H24N2S |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-methyl-N-(2-pyridin-2-ylethyl)propan-1-amine |
InChI |
InChI=1S/C18H24N2S/c1-16(21-15-17-8-4-3-5-9-17)14-20(2)13-11-18-10-6-7-12-19-18/h3-10,12,16H,11,13-15H2,1-2H3 |
InChI Key |
LGGQGAASEIWWLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)CCC1=CC=CC=N1)SCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




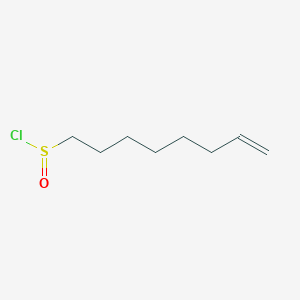
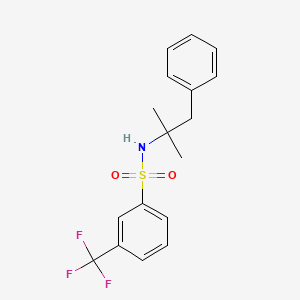

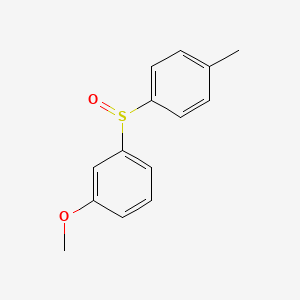
![N-[4-(Diphenylmethylidene)cyclohexyl]acetamide](/img/structure/B14191081.png)

![9-(2,6-dimethylphenyl)-4-methylsulfonyl-1,3,5,9,11-pentazatetracyclo[8.7.0.02,7.012,17]heptadeca-2,4,6,10,12,14,16-heptaen-8-one](/img/structure/B14191090.png)
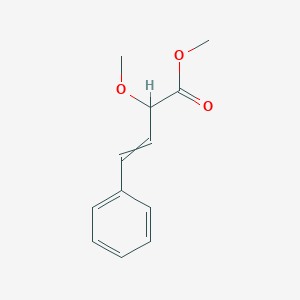
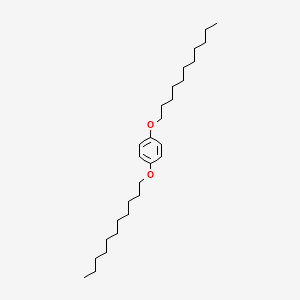
![1,6-Bis[4-(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone](/img/structure/B14191110.png)
![(2R)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine](/img/structure/B14191115.png)
![4-Methyl-N-[(1S,2R)-2-nitro-1-phenylpropyl]benzene-1-sulfonamide](/img/structure/B14191120.png)
